2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide
Overview
Description
2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, diethylamino, sulfonyl, and nitrophenyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of chlorine atoms to specific positions on the benzene ring.
Sulfonylation: Attachment of the sulfonyl group.
Amidation: Formation of the benzamide structure by reacting with appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized benzamide derivatives.
Scientific Research Applications
2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid: Shares similar structural features and biological activities.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Another compound with diverse chemical and biological applications.
Uniqueness
2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c1-3-21(4-2)28(26,27)16-9-13(14(18)10-15(16)19)17(23)20-11-5-7-12(8-6-11)22(24)25/h5-10H,3-4H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQIIMDPWWWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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